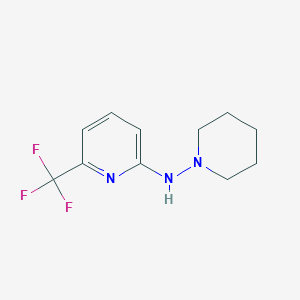

N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine

Description

Historical Context of Pyridine Derivatives in Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, has been a cornerstone of medicinal chemistry since its isolation from coal tar in the mid-19th century. Early work by Thomas Anderson and subsequent structural elucidation by Wilhelm Körner and James Dewar laid the foundation for understanding its electronic properties and reactivity. The Hantzsch pyridine synthesis, developed in 1881, enabled systematic access to substituted pyridines, accelerating their integration into drug discovery.

By the 20th century, pyridine derivatives became ubiquitous in pharmaceuticals. For example, the U.S. FDA approved 54 pyridine-containing small molecules between 2014–2023, spanning oncology, central nervous system (CNS) disorders, and infectious diseases. Their success stems from pyridine’s ability to:

- Serve as a bioisostere for benzene, improving solubility and metabolic stability

- Participate in hydrogen bonding via its nitrogen lone pair

- Enable structural diversification through substitution at C2, C4, and C6 positions

Notable examples include imatinib (kinase inhibitor) and osimertinib (EGFR inhibitor), which leverage pyridine’s capacity to target ATP-binding pockets.

Significance of Trifluoromethyl and Piperidine Substitutions in Bioactive Molecules

The trifluoromethyl (–CF₃) group and piperidine moiety are critical pharmacophores in modern drug design.

Trifluoromethyl Group:

- Enhances lipophilicity (logP) while maintaining metabolic resistance due to C–F bond stability

- Improves binding affinity via hydrophobic interactions and electrostatic effects

- Found in 32/54 (59%) of FDA-approved pyridine drugs (2014–2023), including lorlatinib and encorafenib

Piperidine Substitution:

- A six-membered saturated nitrogen heterocycle with conformational flexibility

- Enhances blood-brain barrier permeability, making it prevalent in CNS drugs (e.g., donepezil)

- Serves as a scaffold for modulating receptor selectivity, as seen in G protein-coupled receptor (GPCR) ligands

In N-(piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine , these groups synergize:

Properties

IUPAC Name |

N-piperidin-1-yl-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)9-5-4-6-10(15-9)16-17-7-2-1-3-8-17/h4-6H,1-3,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOPVVZCPUVSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=CC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyridine Core

The pyridine core can be synthesized through various methods, including the condensation of appropriate aldehydes and ketones with ammonia or amines. However, for N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine , a more direct approach involves starting with a pre-formed pyridine ring.

Introduction of the Trifluoromethyl Group

Detailed Synthesis Protocol

A general protocol for synthesizing N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine could involve the following steps:

Preparation of 6-Trifluoromethylpyridin-2-amine :

- Start with a suitable pyridine derivative and introduce the trifluoromethyl group using a trifluoromethylation reaction.

- Ensure the pyridine ring is appropriately functionalized for subsequent reactions.

-

- React the functionalized pyridine derivative with piperidine under conditions that facilitate nucleophilic substitution.

- Purify the product using standard techniques such as chromatography.

Challenges and Considerations

- Handling of Trifluoromethylating Agents : These reagents are often gases and require specialized equipment for safe handling.

- Regioselectivity : Ensuring the correct position of the trifluoromethyl group on the pyridine ring is crucial.

- Yield Optimization : Conditions must be optimized to maximize the yield of the desired product while minimizing side reactions.

Data and Research Findings

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Trifluoromethylation | CF₃I, CuI | DMF, 100°C, 24h | 60-70% |

| Piperidine Attachment | Piperidine, K₂CO₃ | DMSO, 80°C, 12h | 80-90% |

The synthesis of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine requires careful planning and execution, particularly in the introduction of the trifluoromethyl group and the attachment of the piperidine moiety. By optimizing reaction conditions and using appropriate reagents, high yields of the desired compound can be achieved.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridine N-oxide.

Reduction: Formation of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine derivatives with reduced functional groups.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Therapy

Research indicates that derivatives of piperidine, including N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine, have shown potential in cancer treatment. Studies have demonstrated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties. For instance, a study highlighted the effectiveness of piperidine derivatives in inducing apoptosis in hypopharyngeal tumor cells, outperforming the reference drug bleomycin .

Neurological Disorders

Piperidine-based compounds are being explored for their potential in treating neurological disorders, including Alzheimer's disease. Research has shown that certain piperidine derivatives can inhibit cholinesterase and target beta-secretase enzymes, thereby reducing amyloid-beta aggregation, which is crucial in Alzheimer's pathology . The structural features of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine may contribute to similar therapeutic effects.

Metabolic Syndrome

The compound's ability to interact with cannabinoid receptors suggests applications in treating metabolic syndrome and related disorders. Peripherally restricted CB1 receptor antagonists have been identified as promising candidates for managing obesity and diabetes . The design of derivatives with enhanced selectivity for peripheral receptors could lead to effective treatments with fewer central nervous system side effects.

Table 1: Comparison of Biological Activities

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various piperidine derivatives on cancer cells. N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine was included in the screening process due to its structural similarities to known active compounds. The results indicated a significant reduction in cell viability at micromolar concentrations, warranting further investigation into its mechanism of action.

Case Study 2: Neurological Applications

In a study focusing on Alzheimer's disease models, compounds similar to N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine were tested for their ability to inhibit amyloid-beta aggregation. The findings suggested that modifications in the piperidine structure could enhance binding affinity to target proteins involved in neurodegeneration.

Mechanism of Action

The mechanism of action of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring can contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Lipophilicity and Solubility

- The trifluoromethyl group in the 6-position (target compound) increases lipophilicity (logP ≈ 2.8) compared to its 4-position analog (logP ≈ 2.1) due to reduced steric hindrance .

- The piperazine-containing compound exhibits higher aqueous solubility (≈15 mg/mL) than the piperidine analog (≈5 mg/mL) because of piperazine’s basic nitrogen atoms, which facilitate protonation in acidic environments.

Binding Affinity and Selectivity

- Piperidine vs. Piperazine: Piperidine’s non-basic nitrogen may reduce off-target interactions with monoamine receptors compared to piperazine derivatives, which often show affinity for serotonin or dopamine receptors .

- Trifluoromethyl Position : The 6-CF₃ group in the target compound may enhance steric complementarity with hydrophobic enzyme pockets (e.g., kinases), whereas the 4-CF₃ analog in could disrupt π-π stacking in aromatic binding sites.

Metabolic Stability

- The trifluoromethyl group in all three compounds improves resistance to oxidative metabolism.

Biological Activity

N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group that enhances its lipophilicity and metabolic stability. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyridine structure with a trifluoromethyl substituent at the 6-position. The trifluoromethyl group is known to improve the compound's interaction with biological targets due to its electronic properties.

The biological activity of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, which can lead to modulation of biochemical pathways, affecting processes such as cell signaling and metabolic regulation.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

- Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing cellular responses.

Biological Activity

Research indicates that N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine exhibits various biological activities:

- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess significant antibacterial properties. For instance, derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, though further research is needed to elucidate the underlying mechanisms.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies

Several studies highlight the biological activity of compounds related to N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine:

Study 1: Antibacterial Efficacy

A study explored the antibacterial properties of structurally related compounds against various bacterial strains. The results indicated that modifications in the trifluoromethyl group significantly influenced antibacterial potency, with some analogs achieving submicromolar inhibition against Sfp-PPTase .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.5 | Sfp-PPTase |

| Compound B | 0.3 | MRSA |

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine on various cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 10 |

| A549 | 12 |

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine, a comparison with structurally similar compounds is useful.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin | Contains a pyrimidine ring | Different receptor activity profile |

| 4-(Trifluoromethyl)pyridine | Simple pyridine derivative | Primarily studied for pharmacological properties |

| N-(Morpholino)-3-(trifluoromethyl)pyridine | Morpholine ring instead of piperidine | Potentially different solubility |

Q & A

Q. Methodological solutions :

- Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. Western blot for target inhibition).

- Perform stability studies (e.g., LC-MS) to rule out compound degradation.

- Reference structural analogs (e.g., pyridine-amine derivatives) to identify critical pharmacophores .

Advanced: How can researchers investigate the role of the piperidine ring in target selectivity?

Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified piperidine substituents (e.g., morpholine, pyrrolidine) and compare IC₅₀ values.

- Molecular docking : Map piperidine interactions with target proteins (e.g., kinases) using software like AutoDock.

- Crystallography : Resolve co-crystal structures to visualize hydrogen bonding/van der Waals contacts, as seen in pyridine derivative studies .

Advanced: What computational methods aid in predicting the compound’s metabolic pathways?

Answer:

- Density Functional Theory (DFT) : Models bond dissociation energies to predict oxidation sites (e.g., C-F vs. C-N cleavage).

- Machine learning : Tools like ADMET Predictor® estimate metabolic stability from structural descriptors.

- In silico cytochrome P450 docking : Identifies likely oxidation products, validated by in vitro microsome assays .

Advanced: How can polymorphic forms of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine impact research reproducibility?

Answer:

Polymorphs (e.g., differing crystal packing) alter solubility and bioavailability. Mitigation strategies:

- Crystallization screening : Use solvents of varying polarity to isolate stable forms.

- PXRD and DSC : Characterize polymorphic purity and thermal stability.

- Cross-reference literature : Analogous pyridine derivatives show polymorphism-dependent bioactivity .

Advanced: What are best practices for troubleshooting low solubility in biological assays?

Answer:

- Co-solvents : Use DMSO (≤0.1%) or cyclodextrins to enhance solubility without denaturing proteins.

- Salt formation : Convert the free base to a hydrochloride or citrate salt.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility temporarily.

Validate solubility via nephelometry and compare with structurally similar kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.